(Dichloroiodo)-benzene
Overview
Description
(Dichloroiodo)-benzene, also known as iodobenzene dichloride, is a hypervalent iodine compound. It is characterized by the presence of an iodine atom bonded to two chlorine atoms and a benzene ring. This compound is of significant interest in organic chemistry due to its unique reactivity and utility as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dichloroiodo)-benzene can be synthesized through various oxidative chlorination procedures. One common method involves the reaction of iodobenzene with chlorine gas in the presence of an oxidizing agent such as potassium permanganate, manganese dioxide, or sodium periodate. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the dichloroiodo species .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of electrochemical methods for the in-situ generation of chlorine and controlled reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (Dichloroiodo)-benzene undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, converting alcohols to aldehydes or ketones and sulfides to sulfoxides.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, such as alkenes, to form vicinal dihalides
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, manganese dioxide, and sodium periodate in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Addition: Unsaturated compounds like alkenes in the presence of a catalyst
Major Products Formed:
Oxidation: Aldehydes, ketones, and sulfoxides.
Substitution: Various substituted benzene derivatives.
Addition: Vicinal dihalides
Scientific Research Applications
(Dichloroiodo)-benzene has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the preparation of diagnostic agents and therapeutic compounds.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (dichloroiodo)-benzene involves the transfer of chlorine atoms to substrates, resulting in oxidation or halogenation reactions. The iodine atom in this compound is in a hypervalent state, allowing it to act as an electrophile and facilitate the transfer of chlorine atoms. This process involves the formation of reactive intermediates, such as iodonium ions, which then react with nucleophiles or unsaturated compounds .
Comparison with Similar Compounds
(Dichloroiodo)benzoic acid: Similar in structure but contains a carboxylic acid group.
4,4′-Bis(dichloroiodo)biphenyl: Contains two benzene rings connected by a single bond, each with a dichloroiodo group.
(Difluoroiodo)benzene: Contains fluorine atoms instead of chlorine atoms .
Uniqueness: (Dichloroiodo)-benzene is unique due to its high reactivity and versatility as an oxidizing agent. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both laboratory and industrial settings. Additionally, its hypervalent iodine structure provides unique reactivity compared to other halogenated benzene derivatives .
Properties
IUPAC Name |
dichloro(phenyl)-λ3-iodane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2I/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHWBLHVZJTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302248 | |
Record name | Iodobenzene dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-72-9 | |
Record name | Iodobenzene dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodobenzene dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodobenzene dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodobenzene dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IODOBENZENE DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ835PQB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (dichloroiodo)benzene interact with alkenes?
A1: (Dichloroiodo)benzene reacts with alkenes through an electrophilic addition mechanism. The iodine atom acts as an electrophile, forming a three-membered cyclic iodonium ion intermediate. This intermediate can then be opened by a nucleophile, leading to the formation of various products. [, ] ,
Q2: Can (dichloroiodo)benzene be used for chlorination reactions?
A2: Yes, (dichloroiodo)benzene acts as a mild and selective chlorinating agent. It can chlorinate various substrates, including activated arenes, alkenes, and 1,3-diketones. The reaction generally proceeds via electrophilic substitution or addition, depending on the substrate. []
Q3: Is (dichloroiodo)benzene involved in reactions with sulfoxides?
A3: Yes, (dichloroiodo)benzene reacts with sulfoxides, and the reaction outcome depends on the reaction conditions. In the presence of pyridine, (dichloroiodo)benzene can chlorinate sulfoxides to form α-halogenosulfoxides. In the presence of carboxy groups, sulphones become the main product, potentially involving acyloxyoxosulfonium intermediates. [, ] ,
Q4: Can (dichloroiodo)benzene be used for the synthesis of heterocycles?
A4: Yes, (dichloroiodo)benzene finds application in synthesizing various heterocycles. For example, it can facilitate the formation of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and the synthesis of chalcogenylated quinolinones and spiro[4.5]trienes from N-arylpropynamides. [, ] ,
Q5: What is the molecular formula and weight of (dichloroiodo)benzene?
A5: The molecular formula of (dichloroiodo)benzene is C6H5Cl2I, and its molecular weight is 272.87 g/mol.
Q6: Is there any spectroscopic data available for (dichloroiodo)benzene?
A6: While specific spectroscopic data wasn't detailed in the provided research, (dichloroiodo)benzene is commonly characterized using techniques such as NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry.
Q7: What are the typical reaction conditions for using (dichloroiodo)benzene?
A7: (Dichloroiodo)benzene is typically used under mild conditions, often at room temperature or slightly elevated temperatures. The choice of solvent depends on the specific reaction, with common solvents being dichloromethane, chloroform, and tetrahydrofuran.
Q8: Can (dichloroiodo)benzene be used in catalytic amounts?
A8: While often employed stoichiometrically, there are examples where (dichloroiodo)benzene can be used in catalytic amounts, often in conjunction with a co-oxidant. []
Q9: What are some specific synthetic applications of (dichloroiodo)benzene?
A9: (Dichloroiodo)benzene is a versatile reagent with several synthetic applications, including:
- Halomethoxylation of alkenes: Allows the introduction of both halogen and methoxy groups across a double bond. []
- α-Thiocyanation of carbonyl compounds: Enables the introduction of a thiocyanate group at the alpha position of ketones and esters. []
- Synthesis of α-halogenosulfoxides: Facilitates the conversion of sulfoxides to their corresponding alpha-halogenated derivatives. []
- Dichlorination of isonitriles: Allows the selective introduction of two chlorine atoms at the isonitrile carbon. []
Q10: Have there been computational studies on the reactivity of (dichloroiodo)benzene?
A10: While specific computational studies were not detailed in the provided research, computational tools like density functional theory (DFT) calculations can be employed to study the mechanism of reactions involving (dichloroiodo)benzene, predict regioselectivity, and understand the influence of substituents on reactivity.
Q11: How does the presence of substituents on the benzene ring affect the reactivity of (dichloroiodo)benzene?
A11: The electronic nature and position of substituents on the benzene ring can impact the reactivity of (dichloroiodo)benzene. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups decrease it. The position of the substituent can also influence regioselectivity in reactions involving electrophilic attack.
Q12: How can the stability of (dichloroiodo)benzene be improved?
A12: The stability of (dichloroiodo)benzene can be enhanced by storing it under anhydrous and dark conditions. It is generally recommended to prepare the reagent fresh before use to ensure optimal reactivity.
Q13: What safety precautions should be taken when handling (dichloroiodo)benzene?
A13: (Dichloroiodo)benzene should be handled with appropriate safety measures. It is recommended to use personal protective equipment such as gloves, goggles, and a lab coat. The reagent should be used in a well-ventilated area to avoid inhalation.
Q14: What are some alternatives to (dichloroiodo)benzene in organic synthesis?
A14: Depending on the specific transformation, alternative reagents like N-chlorosuccinimide (NCS), bromine, or other hypervalent iodine reagents like (diacetoxyiodo)benzene can be considered.
Q15: Are there any polystyrene-supported versions of (dichloroiodo)benzene available?
A15: Yes, polystyrene-supported (dichloroiodo)benzene has been developed as a recyclable alternative to the homogeneous reagent. This immobilized version allows for easier workup and potential for reuse. [, ] ,
Q16: What are the advantages of using (dichloroiodo)benzene over other chlorinating agents?
A16: (Dichloroiodo)benzene offers several advantages: * Mild reaction conditions: often proceeds at room temperature.* High selectivity: can often target specific positions in a molecule.* Good functional group tolerance: compatible with various functional groups.
Q17: How does (dichloroiodo)benzene compare to (diacetoxyiodo)benzene in terms of reactivity?
A17: Both are hypervalent iodine(III) reagents, but their reactivity can differ. (Dichloroiodo)benzene is a more powerful chlorinating agent, while (diacetoxyiodo)benzene is often preferred for oxygenation reactions.
Q18: Can (dichloroiodo)benzene be used for the synthesis of enantiomerically pure compounds?
A18: Yes, research shows that (dichloroiodo)benzene can be used in reactions that proceed with high stereoselectivity. For example, it can facilitate the synthesis of enantiomeric 4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-7-ones from specific penicillanate derivatives. []
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